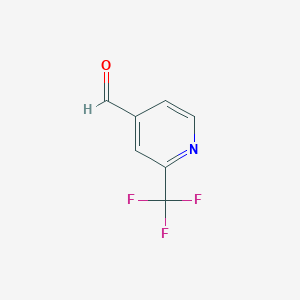

2-(Trifluoromethyl)isonicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)isonicotinaldehyde and related compounds involves several key strategies, including the use of trifluoromethanesulfonic acid in catalyzed Friedel-Crafts alkylations, which is efficient for generating a variety of simple or functionalized aldehydes with high yields (Wilsdorf, Leichnitz, & Reissig, 2013). Additionally, Brønsted acid-promoted one-pot synthesis methods have been developed for the efficient construction of complex molecules, demonstrating the versatility of aldehydes in organic synthesis (Guo et al., 2015).

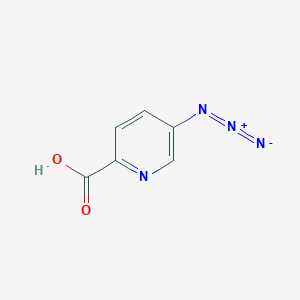

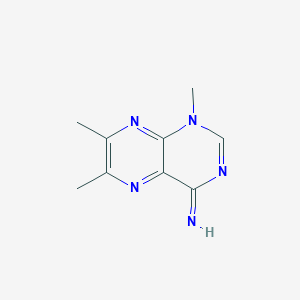

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)isonicotinaldehyde is characterized by hydrogen-bonded chains and sheets, which are pivotal for understanding its reactivity and interaction with other molecules. Studies on similar compounds have shown the significance of π-stacked hydrogen-bonded chains in determining the crystal structure and molecular packing (Wardell et al., 2005).

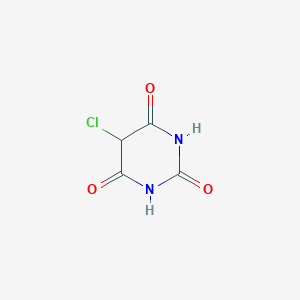

Chemical Reactions and Properties

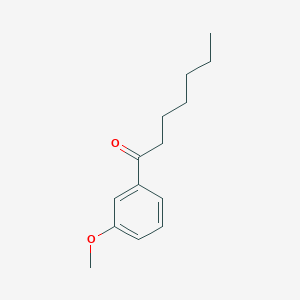

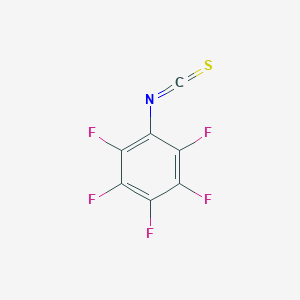

2-(Trifluoromethyl)isonicotinaldehyde participates in a variety of chemical reactions, leveraging the reactivity of the aldehyde group and the electron-withdrawing effect of the trifluoromethyl group. Selective reduction techniques have been utilized to transform hydroxy substituted carboxylic acids, ketones, and aldehydes into their corresponding carbonyl compounds, highlighting the compound's versatility (Olah & Wu, 1991). Furthermore, nucleophilic addition reactions have been extensively studied, demonstrating the potential for creating a variety of trifluoromethylated compounds (Pareja et al., 1999).

Physical Properties Analysis

The physical properties of 2-(Trifluoromethyl)isonicotinaldehyde, such as solubility, melting point, and boiling point, are significantly influenced by the trifluoromethyl group. These properties are crucial for determining the compound's suitability in various applications, including its role as an intermediate in organic synthesis.

Chemical Properties Analysis

The chemical properties of 2-(Trifluoromethyl)isonicotinaldehyde are characterized by its reactivity towards nucleophiles, electrophiles, and various reagents. The trifluoromethyl group imparts a unique electronic effect, enhancing the molecule's reactivity and making it a valuable building block in the synthesis of complex organic molecules.

For more in-depth information on the synthesis, molecular structure, chemical reactions, and properties of 2-(Trifluoromethyl)isonicotinaldehyde, the following references provide valuable insights:

Aplicaciones Científicas De Investigación

Agrochemical Industry

- Summary of the Application : Trifluoromethylpyridine (TFMP) derivatives, which include 2-(Trifluoromethyl)isonicotinaldehyde, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Results or Outcomes : The use of TFMP derivatives has led to effective pest control, contributing to increased crop yields .

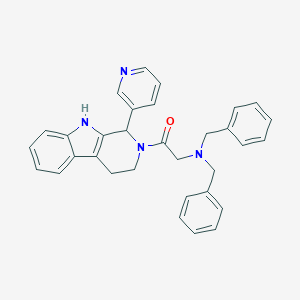

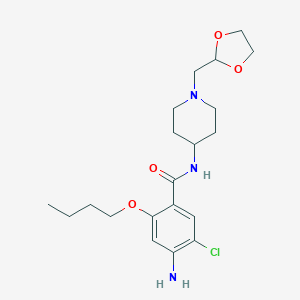

Pharmaceutical Industry

- Summary of the Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .

In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

Propiedades

IUPAC Name |

2-(trifluoromethyl)pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHUHUQPLDWHIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376643 |

Source

|

| Record name | 2-(Trifluoromethyl)isonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)isonicotinaldehyde | |

CAS RN |

108338-20-1 |

Source

|

| Record name | 2-(Trifluoromethyl)isonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.